

Cross-Reactivity Profiling of Aminopyrimidine-Derived Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, forming the structural basis of numerous clinically approved drugs. [1] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a key factor in diseases like cancer. [1] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. [2][3] A crucial aspect of this process is understanding the inhibitor's cross-reactivity profile, which details its effects on both the intended target and other kinases across the kinome. This guide provides a comparative analysis of aminopyrimidine-derived kinase inhibitors, presenting their cross-reactivity data, detailing the experimental protocols used for their evaluation, and visualizing key concepts in kinase inhibitor development.

Comparative Selectivity of Aminopyrimidine-Derived Kinase Inhibitors

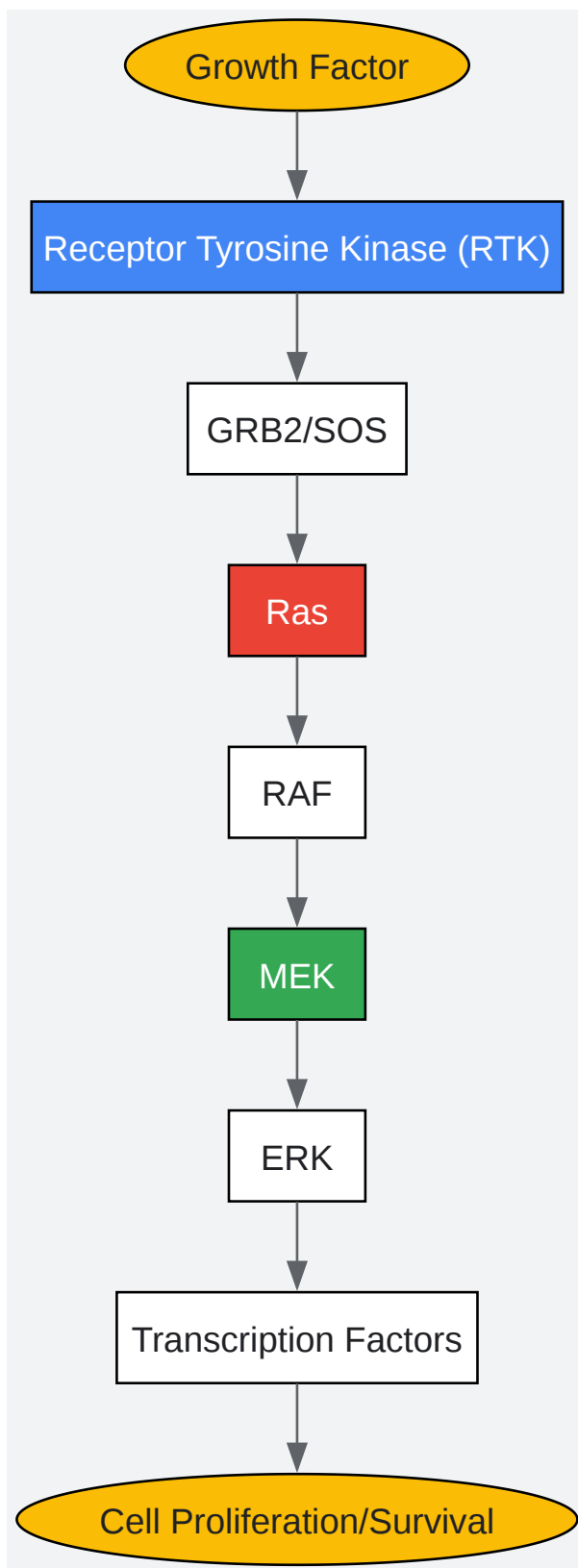
The selectivity of a kinase inhibitor is a critical factor that influences both its efficacy and its potential for off-target side effects. [4] The following table summarizes the inhibitory activity of several aminopyrimidine-derived compounds against a panel of selected kinases. The data, presented as IC50 values (the half-maximal inhibitory concentration), allows for a direct comparison of the potency and selectivity of these inhibitors. Lower IC50 values indicate greater potency.

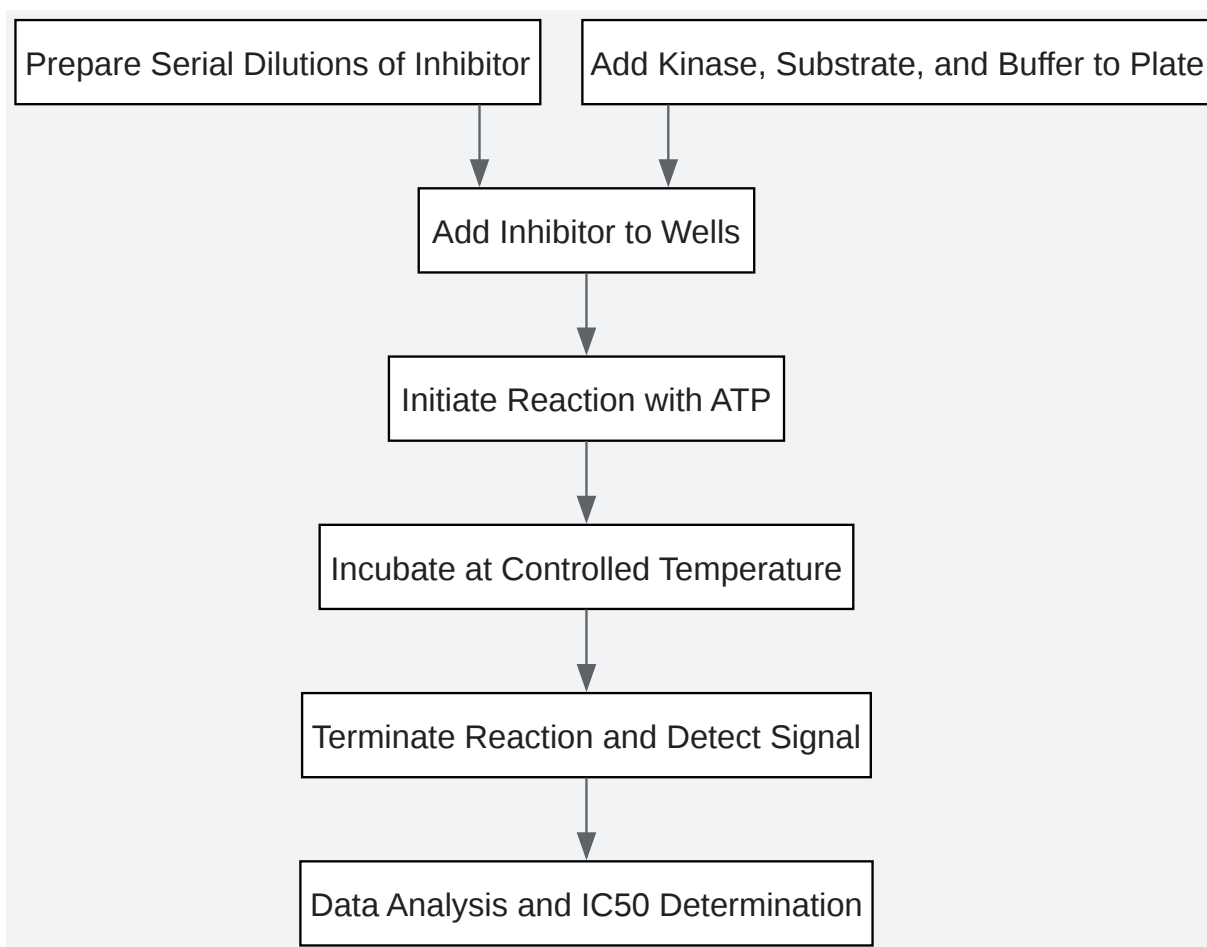
Compound/ Drug Name	Primary Target(s)	Off-Target Kinase 1 (IC50 in nM)	Off-Target Kinase 2 (IC50 in nM)	Off-Target Kinase 3 (IC50 in nM)	Reference
Compound 30	FLT3	TRKA (<10)	Aurora A (<10)	c-KIT (>1000)	[5] [6]
Compound 36	FLT3	TRKA (<10)	Aurora A (<10)	c-KIT (>1000)	[5] [6]
AZ13705339 (18)	PAK1	PAK2 (27)	Src (4.4)	KDR (>1000)	[7]
Nilotinib	BCR-ABL	DDR1 (0.6)	KIT (21)	PDGFRA (69)	[8] [9]
Dasatinib	BCR-ABL, SRC	c-KIT (0.8)	LCK (1.1)	EPHA2 (1.6)	[8] [9]

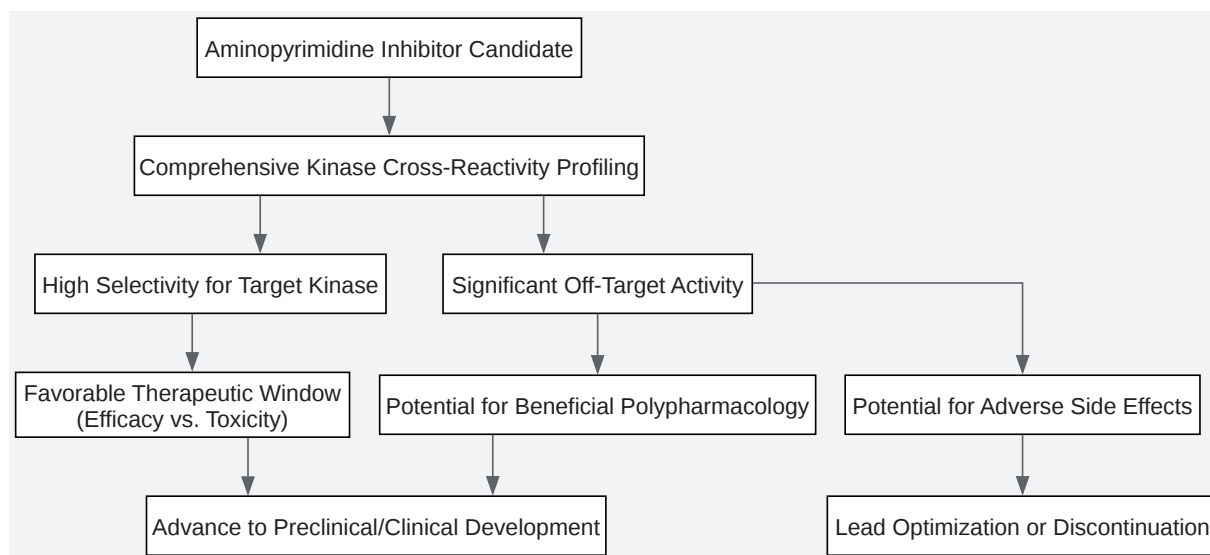
Note: The data presented is compiled from various sources and assay conditions may differ. For detailed information, please refer to the cited literature.

Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors

Many aminopyrimidine-derived inhibitors target kinases within critical signaling pathways that regulate cell proliferation, survival, and differentiation.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Understanding these pathways is essential for rational drug design and for interpreting the biological effects of these inhibitors.







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